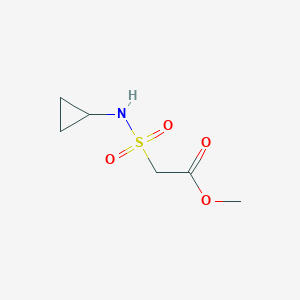

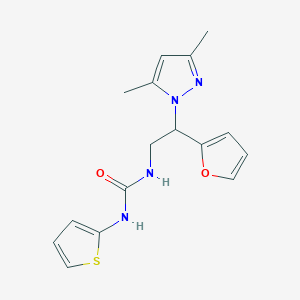

![molecular formula C25H33NO6S B2896678 ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 329740-23-0](/img/structure/B2896678.png)

ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a thiophene derivative . Thiophene derivatives are known for their varied biological and clinical applications . They have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

Thiophene derivatives like this compound can be synthesized using the Gewald synthesis . This process involves the reaction of different nucleophiles and electrophiles . The structures of the synthesized compounds are confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis

The molecular structure of thiophene derivatives is elucidated from their spectral information . The mass spectrum of a similar compound displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .Chemical Reactions Analysis

Thiophene derivatives can react with different nucleophiles and electrophiles . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of compounds related to ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. These efforts lay the foundation for exploring the compound's applications in various scientific fields:

- A study by Menati et al. (2020) detailed the synthesis and crystal structure of a new azo-Schiff base related to the compound , highlighting the importance of structural analysis in understanding its chemical properties (Menati et al., 2020).

- The synthesis and antimicrobial evaluation of thieno[2,3-d]-pyrimidine and related systems, which incorporate structural motifs similar to the compound, were explored, demonstrating potential applications in developing new antimicrobial agents (Hemdan & El-Mawgoude, 2015).

Biological Activities

Research has also investigated the biological activities of compounds structurally related to this compound, suggesting potential therapeutic applications:

- Compounds derived from similar structures have been evaluated for their anticancer activity, indicating potential use in cancer treatment protocols. For example, Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on related structural frameworks, demonstrating significant in vitro and in vivo activities (Gad et al., 2020).

- The anti-rheumatic potential of certain complexes derived from structurally related compounds has been explored, showing significant effects in a collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014).

properties

IUPAC Name |

ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO6S/c1-5-29-18-14-16(15-19(30-6-2)22(18)31-7-3)23(27)26-24-21(25(28)32-8-4)17-12-10-9-11-13-20(17)33-24/h14-15H,5-13H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVZRVHDWWTJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

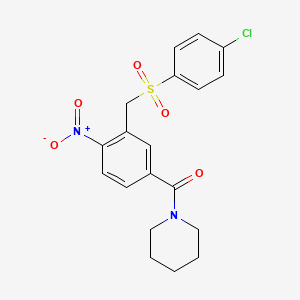

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)

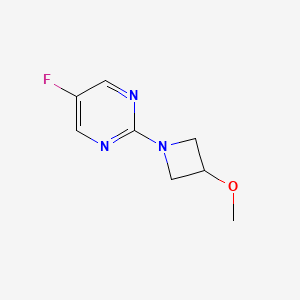

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)

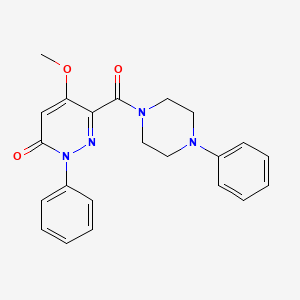

![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)

![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)

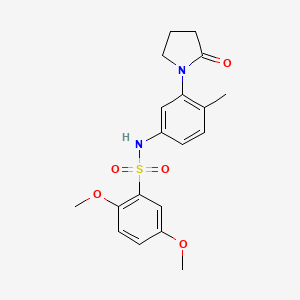

![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)